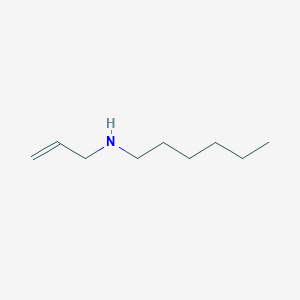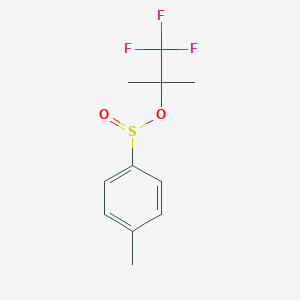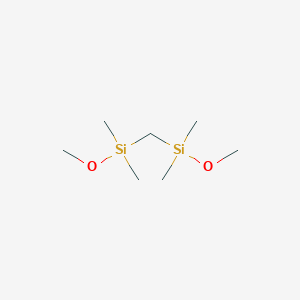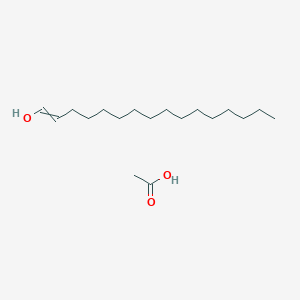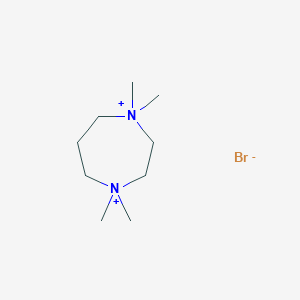![molecular formula C8H17N3 B14704154 (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine CAS No. 25263-33-6](/img/structure/B14704154.png)
(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine is a synthetic organic compound characterized by its unique aziridine and hydrazine functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine typically involves the reaction of aziridine derivatives with hydrazine compounds under controlled conditions. One common method includes the use of a base-catalyzed reaction where aziridine is reacted with a hydrazine derivative in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.
化学反应分析
Types of Reactions: (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the aziridine or hydrazine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or base to facilitate the substitution process.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine involves its interaction with specific molecular targets, leading to various biological effects. The aziridine group is known for its ability to form covalent bonds with nucleophilic sites in biomolecules, which can result in the inhibition of enzyme activity or disruption of cellular processes. The hydrazine moiety can also participate in redox reactions, further contributing to its biological activity.
相似化合物的比较
- (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine
Comparison: Compared to these similar compounds, (E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine is unique due to its combination of aziridine and hydrazine functional groups, which confer distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
属性
CAS 编号 |
25263-33-6 |
|---|---|
分子式 |
C8H17N3 |
分子量 |
155.24 g/mol |
IUPAC 名称 |
(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine |
InChI |
InChI=1S/C8H17N3/c1-7(10-9)6-8(2,3)11-4-5-11/h4-6,9H2,1-3H3/b10-7+ |
InChI 键 |
CQSWXLGSHIURIP-JXMROGBWSA-N |
手性 SMILES |
C/C(=N\N)/CC(C)(C)N1CC1 |
规范 SMILES |
CC(=NN)CC(C)(C)N1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




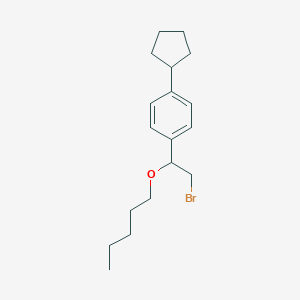
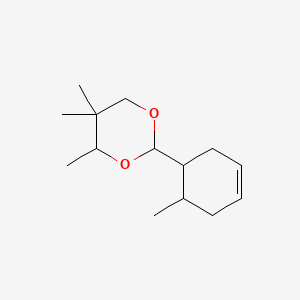

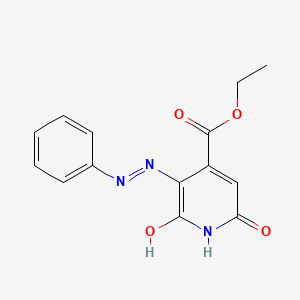
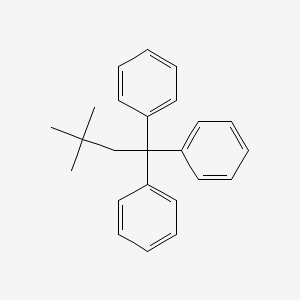
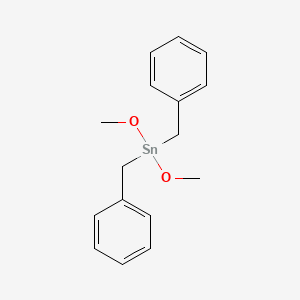
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
